2-Chloro-5-formylbenzenesulphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
80284-63-5 |
|---|---|
Molecular Formula |
C7H5ClO4S |
Molecular Weight |
220.63 g/mol |
IUPAC Name |
2-chloro-5-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
WASOCELOYFJJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Formylbenzenesulphonic Acid
Reactions Involving the Formyl Group
The formyl group, an aldehyde functionality attached to the benzene (B151609) ring, is a versatile site for numerous organic reactions. cymitquimica.com Its reactivity is central to the synthesis of a wide array of derivatives.
The formyl group of 2-chloro-5-formylbenzenesulphonic acid can be readily reduced to a primary alcohol (hydroxymethyl group), yielding 2-chloro-5-(hydroxymethyl)benzenesulfonic acid. This transformation is a standard reaction for aldehydes. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. organic-chemistry.org The reaction typically proceeds in a protic solvent, such as methanol (B129727) or ethanol, where the hydride from the borohydride attacks the electrophilic carbonyl carbon. youtube.com
The general transformation is as follows: C₇H₅ClO₄S + [H] → C₇H₇ClO₄S
Table 1: Reduction of this compound
| Reactant | Reagent Example | Product | Product IUPAC Name |
| This compound | Sodium Borohydride (NaBH₄) | 2-Chloro-5-(hydroxymethyl)benzenesulfonic acid | 2-Chloro-5-(hydroxymethyl)benzenesulfonic acid |
The aldehyde functionality can be oxidized to a carboxylic acid group, converting this compound into 2-chloro-5-carboxybenzenesulfonic acid. georganics.sk Strong oxidizing agents are typically employed for this conversion of aromatic aldehydes. researchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄) under aqueous conditions or Oxone (potassium peroxymonosulfate) in a suitable solvent like dimethylformamide (DMF) can achieve this oxidation efficiently. organic-chemistry.orgmasterorganicchemistry.com The use of Oxone is considered a milder and more environmentally benign alternative to some traditional metal-based oxidants. organic-chemistry.orgnih.gov
Table 2: Oxidation of this compound
| Reactant | Reagent Examples | Product | Product IUPAC Name |
| This compound | Potassium Permanganate (KMnO₄); Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 2-Chloro-5-carboxybenzenesulfonic acid | 2-Chloro-5-carboxybenzenesulfonic acid |
The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. A classic example of this is the cyanohydrin formation, which involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. unizin.org This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orglibretexts.org The resulting product from this compound would be 2-chloro-5-(1-hydroxy-1-cyanomethyl)benzenesulfonic acid. Cyanohydrins are valuable synthetic intermediates as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. unizin.orgchemistrysteps.com
It is important to note that other common nucleophilic addition reactions, such as those involving Grignard reagents, are generally incompatible with this molecule due to the presence of the highly acidic sulfonic acid proton, which would quench the Grignard reagent. youtube.com
Table 3: Nucleophilic Addition to this compound
| Reaction Type | Nucleophile | Product | Notes |
| Cyanohydrin Formation | Cyanide (CN⁻) from HCN/base | 2-Chloro-5-(1-hydroxy-1-cyanomethyl)benzenesulfonic acid | Creates a new carbon-carbon bond and a chiral center. chemistrysteps.com |
Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. mediresonline.orgmdpi.com The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine derivative. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. rjpbcs.com
The Knoevenagel condensation is another significant reaction of the formyl group, involving its reaction with compounds containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile) in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. aston.ac.ukajrconline.orgorientjchem.org This reaction is a key method for forming carbon-carbon double bonds, leading to α,β-unsaturated products. sciforum.netresearchgate.net For example, reaction with malononitrile (B47326) would yield (2-((4-chloro-3-sulfophenyl)methylene)malononitrile).
Table 4: Condensation Reactions of this compound
| Reaction Type | Reactant | Catalyst Example | Product Type |
| Schiff Base Formation | Primary Amine (R-NH₂) | Acid/Base | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Piperidine | α,β-Unsaturated Compound |
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group is a strongly acidic functional group that primarily undergoes reactions typical of strong acids. cymitquimica.com
As a strong acid, this compound readily reacts with bases to form sulfonate salts. google.com Neutralization with common bases such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) results in the formation of the corresponding sodium salt, sodium 2-chloro-5-formylbenzenesulfonate. google.comdrugfuture.com This reaction is a straightforward acid-base neutralization. The high polarity of the sulfonic acid group and its salts imparts significant water solubility to the molecule. cymitquimica.com The salt can also be isolated from an acidic solution by salting out with various inorganic salts like sodium chloride or potassium chloride. google.com
Table 5: Salt Formation of this compound
| Reactant | Base Example | Product | Product IUPAC Name |
| This compound | Sodium Hydroxide (NaOH) | Sodium 2-chloro-5-formylbenzenesulfonate | Sodium 2-chloro-5-formylbenzenesulfonate |
| This compound | Sodium Carbonate (Na₂CO₃) | Sodium 2-chloro-5-formylbenzenesulfonate | Sodium 2-chloro-5-formylbenzenesulfonate |
| This compound | Potassium Hydroxide (KOH) | Potassium 2-chloro-5-formylbenzenesulfonate | Potassium 2-chloro-5-formylbenzenesulfonate |
Conversion to Sulfonyl Halides (e.g., Sulfonyl Fluorides)
The sulfonic acid moiety of 2-chloro-5-formylbenzenesulfonic acid can be readily converted into the corresponding sulfonyl halides, which are valuable intermediates for further functionalization.
Sulfonyl Chlorides: The transformation of sulfonic acids into sulfonyl chlorides is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. orgsyn.org For instance, the synthesis of benzenesulfonyl chloride from sodium benzenesulfonate (B1194179) can be achieved using phosphorus pentachloride at elevated temperatures or with phosphorus oxychloride. orgsyn.org A general method for preparing sulfonyl chlorides from sulfonic acids under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine as the chlorinating agent. mdpi.com While a specific protocol for 2-chloro-5-formylbenzenesulfonic acid is not detailed in the provided results, a related compound, 2-chloro-5-nitro-benzenesulfonyl chloride, is synthesized from 5-nitro-2-chlorobenzenesulfonic acid using bis(trichloromethyl)carbonate (BTC) in the presence of an organic base. google.com This method is presented as a green alternative to traditional chlorinating agents. google.com
Sulfonyl Fluorides: The synthesis of sulfonyl fluorides from sulfonic acids or their corresponding chlorides is also a well-established transformation. A common method involves the chlorine-fluorine exchange of a sulfonyl chloride using reagents like potassium fluoride (B91410) (KF) or potassium bifluoride (KHF₂). rsc.org Phase transfer catalysts can enhance the efficiency of this reaction. rsc.org A one-pot synthesis from sulfonic acids has been developed using a chlorinating agent followed by a fluoride source like KHF₂. rsc.org For example, various aryl sulfonyl fluorides have been prepared from their corresponding sulfonic acids in moderate to good yields using tetramethylammonium (B1211777) chloride (TMAC) as a catalyst for the chlorination step, followed by treatment with KHF₂. rsc.org Another approach involves heating a benzenesulfonyl fluoride with an alkali metal fluoride, such as KF, at high temperatures to facilitate halogen exchange. google.com The synthesis of benzoyl fluoride from benzoyl chloride using anhydrous hydrogen fluoride is also a known procedure that could potentially be adapted. orgsyn.org
| Target Halide | Reagent | Typical Substrate | Reference |
|---|---|---|---|
| Sulfonyl Chloride | Thionyl chloride (SOCl₂) / Phosphorus pentachloride (PCl₅) | Sulfonic acid or its salt | orgsyn.org |
| Sulfonyl Chloride | 2,4,6-trichloro-1,3,5-triazine | Sulfonic acid | mdpi.com |
| Sulfonyl Chloride | Bis(trichloromethyl)carbonate (BTC) / Organic base | Substituted benzenesulfonic acid | google.com |
| Sulfonyl Fluoride | Potassium fluoride (KF) / Potassium bifluoride (KHF₂) | Sulfonyl chloride | rsc.org |
| Sulfonyl Fluoride | Chlorinating agent then KHF₂ | Sulfonic acid | rsc.org |
| Sulfonyl Fluoride | Alkali metal fluoride (e.g., KF) | Benzenesulfonyl fluoride (via halogen exchange) | google.com |
Esterification and Amidation Reactions
The sulfonic acid group, or more commonly its activated sulfonyl halide derivative, can undergo esterification and amidation to form sulfonate esters and sulfonamides, respectively. These derivatives are of significant interest in medicinal chemistry and materials science.
Esterification: The direct esterification of sulfonic acids with alcohols is possible but can be challenging. A more common approach is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. This reaction proceeds readily to give the corresponding sulfonate ester. While no specific examples of the esterification of 2-chloro-5-formylbenzenesulfonic acid were found, general methods for the esterification of carboxylic acids, which can be analogous, include using condensing agents like 2-chloro-1,3,5-trinitrobenzene. amanote.com
Amidation: The synthesis of sulfonamides is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active molecules. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first preparing the intermediate 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, followed by reaction with various amines. nih.gov This demonstrates the feasibility of converting the sulfonic acid group in a substituted chlorobenzaldehyde derivative into a sulfonamide. Structure-guided modifications of a related compound, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, have been performed to develop inhibitors of Cryptosporidium parvum N-myristoyltransferase, highlighting the pharmaceutical relevance of such sulfonamides. nih.gov
| Starting Material | Amine | Product Type | Application/Study | Reference |
|---|---|---|---|---|
| 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-nitroaniline, various aromatic/aliphatic/heterocyclic amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic agents | nih.gov |
| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-benzoyl chloride | 2-(2-oxo-pyrrolidin-1-yl)-phenylamine | 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide | Inhibitors of Cryptosporidium parvum N-myristoyltransferase | nih.gov |
Reactivity of the Chloro Substituent on the Aromatic Ring
The chlorine atom on the aromatic ring of 2-chloro-5-formylbenzenesulfonic acid is a key site for transformations that modify the core structure of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chloro substituent, particularly given the presence of electron-withdrawing formyl and sulfonic acid groups. pressbooks.puborganic-chemistry.orglibretexts.org These groups, when positioned ortho or para to the leaving group, can stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. libretexts.orgmasterorganicchemistry.com In 2-chloro-5-formylbenzenesulfonic acid, the formyl group is ortho to the chlorine, and the sulfonic acid group is meta. The ortho formyl group is expected to strongly activate the chlorine for SNAr.
Kinetic studies on related compounds, such as the reaction of 3-nitro-4-chloro benzaldehyde (B42025) with sodium phenoxide, have shown that the reaction follows second-order kinetics and that the activating power of a para-formyl group is significant. zenodo.orgzenodo.org While fluoride is often a better leaving group in SNAr reactions than chloride, the presence of strong activating groups can enable the displacement of chlorine. masterorganicchemistry.com The reaction is typically carried out in polar aprotic solvents like DMSO or DMF, although other solvents can also be used. walisongo.ac.idacsgcipr.org Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The chloro substituent can also be a handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron reagent with a halide, is a prominent example. libretexts.org
While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and stronger bases can facilitate the reaction with chlorides. libretexts.org The reactivity of the aryl halide is also influenced by the other substituents on the ring. The electron-withdrawing nature of the formyl and sulfonic acid groups in 2-chloro-5-formylbenzenesulfonic acid could potentially increase the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
Microwave-promoted Suzuki-Miyaura reactions have been shown to be highly regioselective in producing 2-aryl-6-chlorobenzothiazoles from 2,6-dichlorobenzothiazole, demonstrating the ability to selectively couple at one of two different chloro positions. capes.gov.br There are also examples of Suzuki-Miyaura couplings on other chloro-substituted aromatic systems, such as 4-chloro-2-trichloromethylquinazoline. researchgate.net Nickel catalysts are also emerging as effective alternatives to palladium for the Suzuki-Miyaura coupling of aliphatic alcohol derivatives and could potentially be applied to aryl chlorides. nih.gov Another relevant cross-coupling reaction is the Heck reaction, which couples an unsaturated halide with an alkene. mdpi.comorganic-chemistry.orgwikipedia.orglibretexts.org
| Factor | Description | Reference |
|---|---|---|
| Catalyst | Palladium complexes with bulky, electron-rich phosphine ligands are often required. Nickel catalysts are also being explored. | libretexts.orgnih.gov |
| Base | Stronger bases may be needed to facilitate the reaction with less reactive chlorides. | libretexts.org |
| Substituents | Electron-withdrawing groups on the aryl chloride can enhance reactivity towards oxidative addition. | libretexts.org |
| Reaction Conditions | Microwave irradiation can promote the reaction and improve regioselectivity. | capes.gov.br |
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Further substitution on the aromatic ring of 2-chloro-5-formylbenzenesulfonic acid via electrophilic aromatic substitution (EAS) would be governed by the directing effects of the existing substituents. The chloro, formyl, and sulfonic acid groups are all deactivating towards EAS, meaning reactions will likely require harsh conditions. More importantly, they direct incoming electrophiles to specific positions.
Chloro group (-Cl): This is an ortho, para-director, although it deactivates the ring through its inductive effect. quora.com
Formyl group (-CHO): This is a meta-director and is strongly deactivating.
Sulfonic acid group (-SO₃H): This is also a meta-director and is strongly deactivating.
Considering the positions of the existing substituents in 2-chloro-5-formylbenzenesulfonic acid (which is more accurately named 2-chloro-5-formylbenzenesulfonic acid based on IUPAC nomenclature, where the sulfonic acid is the principal functional group), the directing effects can be analyzed as follows:
The sulfonic acid group at C1 directs incoming electrophiles to C3 and C5. However, C5 is already substituted with the formyl group.
The chloro group at C2 directs to C4 and C6 (ortho and para positions relative to it).
The formyl group at C5 directs to C1 and C3 (meta positions relative to it). C1 is already substituted.
Combining these effects, the most likely position for an incoming electrophile would be C4, which is ortho to the chloro group and meta to the sulfonic acid group. The position C6 is para to the chloro group but ortho to the strongly deactivating formyl group, which would likely disfavor substitution at this position due to steric hindrance and electronic effects. Position C3 is meta to both the sulfonic acid and formyl groups, but also ortho to the chloro group. The directing effects are conflicting, and predicting the major product with certainty would likely require experimental data. For example, in the nitration of 2-chlorotoluene, the major product is 2-chloro-5-nitrotoluene, indicating that the directing effect of the chloro group to its para position can be dominant. quora.com A general process for the sulfonation of 4-chlorobenzaldehyde (B46862) with oleum (B3057394) at elevated temperatures yields 2-chloro-5-formylbenzenesulfonic acid, demonstrating an electrophilic substitution on a related starting material. google.com
Mechanistic Investigations of Complex Transformations
The mechanisms of the reactions discussed above are generally well-understood in organic chemistry.
Conversion to Sulfonyl Halides: The reaction of a sulfonic acid with a chlorinating agent like thionyl chloride proceeds through the formation of a mixed anhydride, which is then attacked by the chloride ion.
Esterification and Amidation: These reactions, when starting from the sulfonyl chloride, are nucleophilic acyl substitution reactions at the sulfur atom.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. libretexts.org The rate-determining step is usually the initial attack of the nucleophile. masterorganicchemistry.com However, some recent studies suggest a concerted mechanism may also be operative. nih.gov
Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction follows a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.org The Heck reaction also proceeds through a similar Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org
Electrophilic Aromatic Substitution: This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the attack of the electrophile on the aromatic ring. masterorganicchemistry.com
Specific mechanistic studies on complex transformations involving 2-chloro-5-formylbenzenesulfonic acid itself are not widely reported in the provided search results. However, the kinetics of the SNAr reaction of the related 3-nitro-4-chloro benzaldehyde have been studied, providing insight into the factors affecting the reaction rate. zenodo.orgzenodo.org Additionally, mechanistic studies on cycloaddition reactions of related furan (B31954) derivatives have been conducted, though their direct relevance to the reactivity of 2-chloro-5-formylbenzenesulfonic acid is limited. researchgate.net
Reaction Pathway Elucidation
The elucidation of reaction pathways for this compound is based on the characteristic reactions of its constituent functional groups. The presence of both an electron-withdrawing sulfonic acid group and a formyl group, in addition to a chloro atom, defines its reactivity profile. The sulfonic acid and chloro groups are deactivating and meta-directing in electrophilic aromatic substitutions, while the formyl group is also deactivating and meta-directing.
Reactions involving the Formyl Group: The aldehyde functional group is susceptible to both oxidation and reduction.
Oxidation: The formyl group can be oxidized to a carboxylic acid group, yielding 2-Chloro-5-carboxybenzenesulphonic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). researchgate.net
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH), a reaction typical for aldehydes. researchgate.net This would result in the formation of 2-Chloro-5-(hydroxymethyl)benzenesulphonic acid. Common reducing agents for this purpose include sodium borohydride (NaBH₄). researchgate.net
Reactions involving the Sulfonic Acid Group: Aryl sulfonic acids are known to undergo certain characteristic reactions.
Desulfonation: The sulfonic acid group can be removed from the aromatic ring by hydrolysis, which is the reverse of the sulfonation reaction. sci-hub.boxsielc.com This reaction is typically achieved by heating the aromatic sulfonic acid in the presence of a dilute strong acid. viu.ca For this compound, this would lead to the formation of 4-chlorobenzaldehyde.
Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to the corresponding sulfonyl chloride by reacting with agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This would produce 2-chloro-5-formylbenzenesulfonyl chloride.
Electrophilic Aromatic Substitution: The sulfonic acid and chloro groups are ortho, para-directing, however, due to steric hindrance from the adjacent formyl group, substitution at the ortho position is less likely. The formyl group is a meta-director. The combined effect of these groups directs incoming electrophiles to specific positions on the benzene ring. Given that the sulfonic acid group is a strong deactivator, electrophilic aromatic substitution on this ring is generally difficult. Aromatic sulfonic acids can undergo electrophilic aromatic substitution, with the sulfonic acid group directing the incoming electrophile to the meta position. viu.ca
Below is a table summarizing the potential reaction pathways for this compound based on the reactivity of its functional groups.
| Reaction Type | Reagents and Conditions | Major Product(s) |
| Oxidation of formyl group | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-Chloro-5-carboxybenzenesulphonic acid |
| Reduction of formyl group | Sodium borohydride (NaBH₄) | 2-Chloro-5-(hydroxymethyl)benzenesulphonic acid |
| Desulfonation | Heating in dilute strong acid (e.g., H₂SO₄, HCl) | 4-Chlorobenzaldehyde |
| Conversion to sulfonyl chloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2-Chloro-5-formylbenzenesulfonyl chloride |
Transition State Characterization
For reactions involving substituted aromatic compounds, the characterization of transition states can often be approached through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation. The Hammett equation (log(k/k₀) = σρ) relates the rate constants (k) of a series of reactions with substituted benzene derivatives to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these electronic effects. The sign and magnitude of the ρ value can provide insight into the nature of the transition state, specifically regarding charge development or depletion at the reaction center. For instance, a large negative ρ value in a reaction suggests the buildup of positive charge in the transition state, which is stabilized by electron-donating groups. Conversely, a positive ρ value indicates the buildup of negative charge, stabilized by electron-withdrawing groups. researchgate.net
In the context of this compound, any reaction at the formyl group or on the aromatic ring would have a transition state that is significantly influenced by the electronic properties of the chloro and sulfonic acid substituents. For example, in a nucleophilic attack on the carbonyl carbon of the formyl group, the electron-withdrawing nature of the chloro and sulfonic acid groups would be expected to stabilize the developing negative charge on the oxygen atom in the transition state.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and characterizing the geometry and energy of transition states. researchgate.net Such studies could elucidate the precise structures of transition states, calculate activation energies, and provide a deeper understanding of the reaction mechanisms for this compound. However, specific computational studies on the reaction pathways and transition states of this compound have not been identified in the reviewed literature. A study on the solvolysis of substituted benzyl (B1604629) azoxyarenesulfonates did utilize Hammett correlations to characterize the transition state, indicating a degree of charge development in the arenesulfonate.
Due to the absence of specific research findings, a data table for transition state characterization cannot be provided.
Derivatization Strategies and Analogue Synthesis
Synthesis of Functionalized Derivatives of 2-Chloro-5-formylbenzenesulphonic Acid
Functionalization can be selectively targeted to each of the three key groups. The sulfonic acid can be converted into esters and amides, the formyl group can undergo condensation reactions, and the chloro atom can be substituted via nucleophilic aromatic substitution.
The sulfonic acid group is readily converted into its corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonic acid esters (sulfonates) and sulfonic acid amides (sulfonamides).
Sulfonic Acid Esters (Sulfonates): The standard method for preparing sulfonate esters involves the initial conversion of the sulfonic acid to a more reactive sulfonyl halide, typically the sulfonyl chloride, using reagents like thionyl chloride (SOCl₂). wikipedia.org The resulting 2-chloro-5-formylbenzenesulfonyl chloride can then be reacted with a wide range of alcohols or phenols in the presence of a base to yield the desired sulfonate ester. wikipedia.org An alternative one-step method involves the direct coupling of sulfonic acid salts with alcohols using triphenylphosphine (B44618) ditriflate as a reagent. nih.gov
Sulfonic Acid Amides (Sulfonamides): Sulfonamides are synthesized in a similar fashion to esters, by reacting the intermediate sulfonyl chloride with primary or secondary amines. organic-chemistry.org This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Modern methods allow for the direct synthesis of sulfonamides from sulfonic acids or their salts under microwave irradiation, offering good functional group tolerance and high yields. organic-chemistry.org Another approach involves the one-pot conversion of the sulfonic acid to a sulfonyl chloride followed by amination. princeton.edu
The table below summarizes common synthetic routes.
| Derivative Type | Intermediate | Key Reagents | General Reaction |
| Sulfonate Ester | 2-chloro-5-formylbenzenesulfonyl chloride | 1. Thionyl chloride (SOCl₂) 2. Alcohol (R'-OH), Base | R-SO₃H + SOCl₂ → R-SO₂Cl R-SO₂Cl + R'-OH → R-SO₂OR' + HCl |
| Sulfonamide | 2-chloro-5-formylbenzenesulfonyl chloride | 1. Thionyl chloride (SOCl₂) 2. Amine (R'R''NH), Base | R-SO₃H + SOCl₂ → R-SO₂Cl R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl |
Where R = 2-chloro-5-formylphenyl
The aldehyde (formyl) group is a versatile handle for derivatization through condensation reactions with various nitrogen nucleophiles. semanticscholar.org
Oximes: The reaction of 2-chloro-5-formylbenzenesulfonic acid with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, yields the corresponding oxime derivative. umsida.ac.id This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration.
Hydrazones: Hydrazones are readily prepared by reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in a suitable solvent like ethanol. nih.govnih.gov These reactions are often acid-catalyzed and typically proceed to completion to afford crystalline products. The synthesis of hydrazone derivatives is a key strategy in developing compounds for structure-activity relationship (SAR) studies. nih.gov
Imines (Schiff Bases): Imines are formed through the condensation of the formyl group with primary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl group to form a hemiaminal intermediate, which then undergoes dehydration to form the C=N double bond of the imine. researchgate.netredalyc.org The reaction can be driven to completion by removing the water formed, for instance, by azeotropic distillation. epo.org
The table below outlines the synthesis of these formyl group derivatives.
| Derivative Type | Reactant | Key Conditions | Functional Group Transformation |
| Oxime | Hydroxylamine (NH₂OH·HCl) | Base (e.g., Sodium Acetate) | -CHO → -CH=NOH |
| Hydrazone | Hydrazine (R'NHNH₂) | Acid or Base catalyst, Ethanol | -CHO → -CH=NNHR' |
| Imine | Primary Amine (R'NH₂) | Acid catalyst, Dehydration | -CHO → -CH=NR' |
The chloro substituent on the aromatic ring can be replaced through nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of the chloro group is enhanced by the presence of the electron-withdrawing sulfonyl and formyl groups. However, these reactions often require forcing conditions or specific catalysts. A potential strategy involves a two-step process where the chloride is first substituted by an iodide ion, which is a better leaving group, followed by reaction with another nucleophile. google.com Another possibility is the direct nucleophilic substitution with other halides (e.g., fluoride) or pseudo-halides under specific catalytic conditions.
Structure-Reactivity and Structure-Function Relationship Studies in Derivativessemanticscholar.org
Systematic studies on derivatives of compounds with similar functionalities, such as 2-sulfonylpyrimidines and various hydrazones, provide a framework for understanding the structure-reactivity and structure-function relationships in derivatives of 2-chloro-5-formylbenzenesulfonic acid. semanticscholar.orgsoton.ac.uk
For instance, in studies of 2-sulfonylpyrimidines, modifying substituents on the pyrimidine (B1678525) ring and altering the exocyclic sulfonyl leaving group allowed for a predictable modulation of reactivity toward nucleophiles over several orders of magnitude. semanticscholar.orgresearchgate.net Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the substitution site, enhancing the rate of SₙAr reactions.
Similarly, in hydrazone derivatives synthesized for antimicrobial testing, the nature and position of substituents on the phenyl ring of the hydrazone moiety significantly influence biological activity. nih.govnih.gov For example, the introduction of chloro or fluoro groups can enhance the potency against certain bacterial strains, demonstrating a clear structure-activity relationship (SAR). nih.gov These principles suggest that modifying the substituents on derivatives of 2-chloro-5-formylbenzenesulfonic acid would predictably alter their chemical reactivity and potential biological function.
Design and Synthesis of Polyfunctionalized Analogues
The true synthetic utility of 2-chloro-5-formylbenzenesulfonic acid lies in the ability to combine the derivatization strategies described above to create complex, polyfunctionalized analogues. By applying these reactions sequentially, one can generate novel molecular architectures.
For example, a synthetic pathway could begin with the conversion of the sulfonic acid to a sulfonamide. The resulting compound could then undergo a condensation reaction at the formyl group to introduce a hydrazone moiety. Finally, a halogen exchange or other SₙAr reaction at the chloro position could introduce a third point of diversity. This modular approach allows for the systematic exploration of chemical space around the core scaffold to optimize for a desired property or function.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Chloro-5-formylbenzenesulfonic acid. Through various NMR experiments, the connectivity and spatial relationships of the atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-5-formylbenzenesulfonic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the formyl proton. Due to the electron-withdrawing nature of the chloro, formyl, and sulfonic acid groups, all aromatic protons are anticipated to be deshielded, appearing at a downfield chemical shift. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The formyl proton (CHO) would appear as a singlet at a significantly downfield position, typically in the range of 9.5-10.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. It is expected to show seven distinct signals, one for each carbon atom in the molecule, including the formyl carbon. The carbonyl carbon of the formyl group is characteristically found at a very downfield chemical shift, often above 185 ppm. The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their exact shifts influenced by the attached substituents. The carbon bearing the sulfonic acid group and the carbon bearing the chlorine atom are expected to be significantly deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-5-formylbenzenesulfonic acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-SO₃H | - | ~145 |
| C2-Cl | - | ~135 |
| C3-H | ~7.8 (d) | ~128 |
| C4-H | ~7.6 (dd) | ~130 |
| C5-CHO | - | ~134 |
| C6-H | ~8.1 (d) | ~132 |
| CHO | ~10.1 (s) | ~190 |
Note: The predicted values are based on established substituent effects and data from analogous compounds. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, 's' denotes a singlet.
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 2-Chloro-5-formylbenzenesulfonic acid, COSY would show correlations between the aromatic protons, helping to establish their connectivity on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would allow for the definitive assignment of each aromatic carbon that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbons bearing the chloro, sulfonic acid, and formyl groups. For instance, the formyl proton would show a correlation to the carbon of the formyl group and the aromatic carbon at position 5.
Solid-state NMR (ssNMR) can be employed to study the structure and dynamics of 2-Chloro-5-formylbenzenesulfonic acid in its crystalline form. While ssNMR data for this specific compound is not available, studies on other crystalline sulfonic acids have demonstrated the utility of this technique. acs.orgacs.org For instance, 13C and 1H ssNMR could provide insights into the molecular packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group, within the crystal lattice. rsc.org Furthermore, techniques like variable-temperature ssNMR can reveal information about molecular dynamics in the solid state. acs.org
Mass Spectrometry (MS) Approaches for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. nih.gov For 2-Chloro-5-formylbenzenesulfonic acid (C₇H₅ClO₄S), the expected exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Expected HRMS Data for 2-Chloro-5-formylbenzenesulfonic acid
| Ion | Calculated m/z |
|---|---|
| [M-H]⁻ | 218.9500 |
| [M+H]⁺ | 220.9646 |
| [M+Na]⁺ | 242.9465 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.govnih.gov This provides valuable information about the compound's structure and the stability of its chemical bonds.
The fragmentation of benzenesulfonic acids and their derivatives often involves characteristic losses. aaqr.orglookchem.com For 2-Chloro-5-formylbenzenesulfonic acid, key fragmentation pathways would likely include:
Loss of SO₃: A common fragmentation for sulfonic acids, leading to a chlorobenzaldehyde radical cation.
Loss of SO₂: This can also occur, sometimes in conjunction with other rearrangements. aaqr.orgresearchgate.net
Loss of the formyl group: Fragmentation may involve the loss of a CHO radical or a neutral CO molecule. aaqr.org
Loss of Chlorine: Cleavage of the carbon-chlorine bond may also be observed.
The study of fragmentation patterns of related sulfonated compounds provides a basis for predicting the behavior of 2-Chloro-5-formylbenzenesulfonic acid under MS/MS conditions. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive analytical method employed to identify the functional groups present within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light with a sample, a vibrational spectrum is produced. This spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its constituent bonds.
Infrared (IR) Spectroscopy
The key functional groups in 2-chloro-5-formylbenzenesulfonic acid are the sulfonic acid group (-SO₃H), the formyl group (-CHO), the chloro group (-Cl), and the substituted benzene ring. Each of these will give rise to characteristic absorption bands in the IR spectrum.
Sulfonic Acid Group (-SO₃H): The O-H stretch of the sulfonic acid is typically a very broad and strong band in the region of 3000-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations are expected to appear as strong bands around 1250-1160 cm⁻¹ and 1080-1030 cm⁻¹, respectively.
Formyl Group (-CHO): The aldehyde C-H stretch is a distinctive feature, usually appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C=O stretching vibration of the aldehyde is a very strong and sharp band, typically found in the 1740-1720 cm⁻¹ region. For aromatic aldehydes, this can shift to slightly lower frequencies (1710-1685 cm⁻¹) due to conjugation with the benzene ring.
Benzene Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the ring give rise to a series of bands of varying intensity in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions.
Chloro Group (-Cl): The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region of the spectrum. Its intensity can vary.
The following table summarizes the expected IR absorption bands for 2-chloro-5-formylbenzenesulfonic acid based on data from analogous compounds. nih.govnih.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonic Acid | O-H Stretch | 3000 - 2500 | Strong, Broad |
| S=O Asymmetric Stretch | 1250 - 1160 | Strong | |
| S=O Symmetric Stretch | 1080 - 1030 | Strong | |
| Formyl Group | C-H Stretch | ~2850 and ~2750 | Weak |
| C=O Stretch | 1710 - 1685 | Strong | |
| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | Variable |
| C=C Ring Stretch | 1600 - 1450 | Medium to Weak | |
| C-H Out-of-Plane Bending | 885 - 805 | Strong | |
| Chloro Group | C-Cl Stretch | 800 - 600 | Medium to Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.
For 2-chloro-5-formylbenzenesulfonic acid, Raman spectroscopy would be highly valuable for characterizing the C-Cl bond and the symmetric vibrations of the benzene ring and the sulfonate group. Although a specific Raman spectrum for this compound is not available in the provided search results, analysis of similar molecules like 2-chloro-5-fluoro phenol (B47542) and other substituted aromatics allows for the prediction of key Raman shifts. researchgate.netspectrabase.com
Benzene Ring: The symmetric "ring breathing" vibration, which involves the entire ring expanding and contracting, typically gives a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The other C=C stretching modes in the 1600-1450 cm⁻¹ region are also readily observed.
Sulfonic Acid Group (-SO₃H): The symmetric S=O stretch of the sulfonate group is expected to be a strong band in the Raman spectrum, complementing the strong IR absorption of the asymmetric stretch.
Formyl Group (-CHO): The C=O stretch of the aldehyde is also Raman active, though it is often weaker than in the IR spectrum. The aldehyde C-H stretch can also be observed.
Chloro Group (-Cl): The C-Cl stretching vibration gives rise to a distinct signal in the Raman spectrum, often in the 800-600 cm⁻¹ range, which can be useful for confirming the presence of the halogen.
A comparative analysis using both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of 2-chloro-5-formylbenzenesulfonic acid. nih.gov
X-ray Crystallography for Absolute Structural Determination
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining the absolute structure of a molecule. mdpi.com This technique requires a high-quality single crystal of the compound, which is irradiated with a focused beam of X-rays. The resulting diffraction pattern is a unique three-dimensional map of electron density, from which the positions of the individual atoms can be determined with high precision.
While a specific single crystal structure of 2-chloro-5-formylbenzenesulfonic acid has not been reported in the searched literature, the application of this technique would provide invaluable information. researchgate.netnih.govresearchgate.net A successful SC-XRD study would definitively confirm:
The substitution pattern on the benzene ring.
The precise bond lengths and angles of the sulfonic acid, formyl, and chloro substituents.
The planarity of the benzene ring and the orientation of the functional groups relative to the ring.
The intermolecular interactions in the solid state, such as hydrogen bonding involving the sulfonic acid group, which dictate the crystal packing.
The crystallographic data obtained would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the molecule. mdpi.com
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). While PXRD does not provide the atomic-level detail of SC-XRD, it is a powerful tool for:
Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. It can be used to identify the compound and to check for the presence of impurities or different polymorphic forms.
Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity of the sample. Broad peaks indicate an amorphous or poorly crystalline material.
Unit Cell Refinement: If the crystal system is known, the unit cell parameters can be refined from the positions of the diffraction peaks.
In the context of 2-chloro-5-formylbenzenesulfonic acid, PXRD would be a valuable quality control tool to ensure the purity and consistency of different batches of the material.
Surface Analysis Techniques for Composite Materials (e.g., XPS)
When 2-chloro-5-formylbenzenesulfonic acid is incorporated into a composite material, for example, as a functional dopant or coating, surface analysis techniques become essential for characterizing the surface chemistry and the distribution of the compound.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material (typically the top 1-10 nm).
If a composite material containing 2-chloro-5-formylbenzenesulfonic acid were to be analyzed by XPS, the following information could be obtained:
Elemental Composition: The presence of chlorine (Cl), sulfur (S), carbon (C), and oxygen (O) originating from the compound would be confirmed by the detection of their respective core-level photoelectrons (e.g., Cl 2p, S 2p, C 1s, O 1s).
Chemical State Analysis: High-resolution XPS spectra can reveal the chemical environment of an element. For instance, the binding energy of the S 2p peak would confirm that sulfur is in the +6 oxidation state, characteristic of a sulfonate group. Similarly, the C 1s spectrum could be deconvoluted to identify carbons from the benzene ring, the formyl group (C=O), and any adventitious carbon contamination. The Cl 2p signal would confirm the presence of an organic chloride.
Surface Concentration: The relative intensities of the photoelectron peaks can be used to quantify the surface concentration of the elements, providing insight into the distribution and orientation of the 2-chloro-5-formylbenzenesulfonic acid molecules at the surface of the composite.
The following table shows the expected binding energies for the key elements in 2-chloro-5-formylbenzenesulfonic acid in an XPS analysis.
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |
| S | 2p | -SO₃H | ~168-170 |
| Cl | 2p | Ar-Cl | ~200-202 |
| O | 1s | -SO₃H, -CHO | ~532-534 |
| C | 1s | C-C, C-H (Aromatic) | ~284.8 |
| C-S, C-Cl | ~285-286 | ||
| C=O (Formyl) | ~287-288 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the assessment of purity and the separation of 2-Chloro-5-formylbenzenesulfonic acid from reaction mixtures and potential impurities. The inherent polarity and low volatility of this sulfonic acid derivative necessitate specific analytical approaches, primarily revolving around high-performance liquid chromatography (HPLC) and gas chromatography (GC) following a derivatization step.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the direct analysis of 2-Chloro-5-formylbenzenesulfonic acid, owing to its suitability for non-volatile and polar compounds. Reversed-phase HPLC is a commonly employed mode for this purpose.
A robust HPLC method for the analysis of 2-Chloro-5-formylbenzenesulfonic acid can be developed utilizing a C8 or C18 stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govnih.govsigmaaldrich.com The inclusion of an acid, like phosphoric acid, in the mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. nih.gov For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid can be used as a substitute for non-volatile acids. nih.gov The method's scalability allows for its adaptation from analytical-scale purity checks to preparative-scale isolation of the compound. nih.gov
Detailed research findings have demonstrated a successful separation of 5-Chloro-2-formylbenzenesulfonic acid using a reverse-phase HPLC method. nih.gov The conditions can be tailored for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). nih.gov Method validation would typically involve assessing parameters such as linearity, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical procedure. nih.gov
Table 1: Representative HPLC Method Parameters for 2-Chloro-5-formylbenzenesulfonic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or equivalent C18/C8 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection | UV-Vis |
| Special Considerations | For MS compatibility, replace Phosphoric Acid with Formic Acid. Method is scalable for preparative separation. |
Direct analysis of 2-Chloro-5-formylbenzenesulfonic acid by gas chromatography (GC) is not feasible due to its high polarity and non-volatile nature. nih.gov Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the sulfonic acid into a more volatile and thermally stable derivative. nih.gov
The most common derivatization strategy for sulfonic acids is esterification, typically methylation, to form the corresponding sulfonate ester. chromforum.orgresearchgate.net This process effectively masks the polar sulfonic acid group, thereby increasing the volatility of the analyte. nih.gov Reagents such as methanolic HCl or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be employed for this purpose. chromforum.orgnih.gov Another potential derivatization approach is silylation, which involves reacting the sulfonic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.
Once derivatized, the resulting volatile compound, such as methyl 2-chloro-5-formylbenzenesulfonate, can be analyzed by GC coupled with a mass spectrometer (GC-MS). This allows for both separation and structural confirmation based on the mass spectrum of the derivative. The development of a GC-MS method would involve optimizing the temperature program of the GC oven to ensure adequate separation from other components in the sample matrix. The mass spectrometer would be operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern for identification.
Table 2: General GC-MS Method Parameters for the Analysis of Derivatized 2-Chloro-5-formylbenzenesulfonic Acid
| Parameter | Condition |
|---|---|
| Derivatization Method | Esterification (e.g., methylation with methanolic HCl) or Silylation (e.g., with BSTFA) |
| Derivative for Analysis | Methyl 2-chloro-5-formylbenzenesulfonate or corresponding silyl (B83357) ester |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) |
Pivotal Research on 2-Chloro-5-formylbenzenesulphonic Acid Remains Elusive
The inquiry into the specific theoretical aspects, including HOMO-LUMO analysis, charge distribution, vibrational frequency analysis, reaction pathway mapping, and Fukui functions analysis for this compound, did not yield any published research. This indicates that while the compound is known and available commercially, it has not been the subject of in-depth computational investigation within the public domain of scientific research.
Consequently, the detailed research findings and data tables requested for the outlined sections on theoretical and computational chemistry cannot be provided at this time. The absence of such fundamental research precludes a scientifically accurate and detailed discussion on the topics specified. Further investigation into this compound would be necessary to elucidate the specific properties and behaviors outlined in the initial request.
Theoretical and Computational Chemistry Studies
While direct and extensive theoretical and computational chemistry studies specifically targeting 2-Chloro-5-formylbenzenesulfonic acid are not widely available in publicly accessible literature, the principles of molecular modeling and dynamics simulations for analogous aromatic sulfonic acids and substituted benzaldehyde (B42025) derivatives can provide significant insights. Such studies are crucial for understanding the molecule's behavior at an atomic level, predicting its interactions, and guiding the design of materials or biologically active agents.
Molecular Modeling and Dynamics Simulations: Intermolecular Interaction Studies
Computational methods are pivotal in elucidating the non-covalent interactions that govern the supramolecular chemistry of functionalized aromatic compounds like 2-Chloro-5-formylbenzenesulfonic acid. These interactions are fundamental to the compound's physical properties, crystal packing, and its behavior in solution.
Key Intermolecular Interactions:
Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl moiety and the formyl group (-CHO) are effective hydrogen bond acceptors. These interactions are expected to be dominant in the solid state and in polar solvents.
π-π Stacking: The aromatic ring facilitates π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the chloro, formyl, and sulfonic acid groups influences the quadrupole moment of the benzene (B151609) ring, affecting the geometry and strength of these stacking interactions.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.
Research on related aromatic sulfonic acid derivatives has demonstrated the significance of these interactions. For instance, studies on N-substituted benzenesulfonamides have shown that hydrogen bonding contacts between the sulfonamide oxygen atoms are critical in their interaction with biological macromolecules like DNA. nih.gov Similarly, computational analyses of aromatic oligoamides have highlighted that stacking interactions between adjacent aromatic rings are a primary driving force for the formation of helical structures, which are further stabilized by intramolecular hydrogen bonds. nih.gov The dimerization of these helical strands is also driven by extensive inter-strand aromatic-aromatic interactions. nih.gov
Table 1: Potential Intermolecular Interactions in 2-Chloro-5-formylbenzenesulfonic Acid
| Interaction Type | Potential Donor(s) | Potential Acceptor(s) | Significance |
| Hydrogen Bonding | Sulfonic Acid (-OH) | Sulfonyl (-S=O), Formyl (C=O), Chloride (-Cl) | Primary interaction driving crystal packing and solubility. |
| π-π Stacking | Benzene Ring | Benzene Ring of adjacent molecule | Contributes to the stability of crystal lattices and aggregates. |
| Halogen Bonding | Chlorine (-Cl) | Oxygen/Nitrogen lone pairs, π-systems | Directional interaction influencing molecular assembly. |
| Dipole-Dipole | -SO₃H, -CHO, -Cl | -SO₃H, -CHO, -Cl on adjacent molecules | General electrostatic attraction contributing to cohesion. |
Ligand-Receptor/Material Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze how a ligand, such as 2-Chloro-5-formylbenzenesulfonic acid, might bind to a biological receptor (e.g., an enzyme active site) or interact with a material surface. While no specific ligand-receptor studies for this exact compound are prominent, research on structurally similar molecules provides a framework for understanding its potential interactions.
For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the substituted chlorobenzene (B131634) core, used molecular docking and MD simulations to investigate their potential as antidiabetic agents by targeting α-glucosidase and α-amylase. nih.gov The findings from such studies reveal key binding modes and interacting residues.
Simulated Interaction Analysis:
In a hypothetical docking scenario of 2-Chloro-5-formylbenzenesulfonic acid with a protein binding site, the following interactions would be anticipated:
Ionic and Hydrogen Bonds: The negatively charged sulfonate group would likely form strong ionic and hydrogen bonds with positively charged (e.g., Arginine, Lysine) or polar (e.g., Serine, Threonine) amino acid residues.
Aromatic Interactions: The benzene ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with charged residues.
Hydrophobic and van der Waals Contacts: The chloro-substituted aromatic ring would also contribute to binding through hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Table 2: Hypothetical Interaction Profile of 2-Chloro-5-formylbenzenesulfonic Acid in a Protein Binding Site
| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |
| Sulfonic Acid Group | Arginine, Lysine, Histidine, Serine, Threonine | Ionic, Hydrogen Bonding |
| Formyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |
| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic |
| Chlorine Atom | Various | Halogen Bonding, van der Waals |
These computational models are instrumental in rational drug design and in understanding the mechanisms of interaction at a molecular level. nih.govnih.gov Further dedicated theoretical studies on 2-Chloro-5-formylbenzenesulfonic acid would be necessary to validate these inferred interaction patterns and to fully explore its potential in various applications.
Applications of 2 Chloro 5 Formylbenzenesulphonic Acid in Advanced Synthetic Chemistry
Role as a Precursor in the Synthesis of Heterocyclic Compounds
The reactivity of the formyl and chloro groups, combined with the directing effects of the sulfonic acid group, makes 2-Chloro-5-formylbenzenesulphonic acid a strategic starting material for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and this compound offers a pathway to introduce specific functionalities.
While direct literature on the broad use of this compound for a wide array of heterocyclic systems is specialized, its utility is prominently highlighted in the synthesis of stilbene-based fluorescent whitening agents. mdpi.com Its sodium salt, known as sodium 2-formyl-5-chlorobenzenesulfonate, is a key intermediate for producing optical brighteners like Fluorescent Brightener CBS. chemicalbook.comnih.govaksci.com These brighteners are complex heterocyclic molecules, often based on stilbene-triazine structures, which are valued for their ability to absorb UV light and emit blue light, making textiles and other materials appear whiter. nih.gov
The synthesis of these complex structures showcases the role of the aldehyde group in condensation reactions, a common strategy for building heterocyclic rings. For instance, the general synthesis of heterocyclic azo dyes often involves the modification of a formyl group on a heterocyclic core. chemicalbook.com The principles of using chloro-formyl aromatic compounds as starting materials for quinoline (B57606) and oxazole (B20620) derivatives further underscore the potential of this compound in this field.
Building Block for Complex Organic Molecules
The distinct functional groups of this compound allow it to act as a fundamental building block for larger, more complex organic structures, particularly in the dye industry. cymitquimica.com The presence of the formyl group allows for reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases, enabling the extension of the carbon skeleton. The chloro and sulfonic acid groups can be modified or used to influence the solubility and binding properties of the final molecule.
A significant application is its role as a valuable starting product for optical brighteners based on bis-stilbene compounds. mdpi.com The synthesis of these molecules is a multi-step process where the structural framework of this compound is integral to the final product. The general utility of its sodium salt as a precursor for triphenylmethane (B1682552) dyes and other chemical products further illustrates its importance as a foundational chemical entity. chemicalbook.comaksci.com The analysis of this compound and its separation from impurities is a scalable process, which is also suitable for pharmacokinetic studies, indicating its relevance in the development of biologically active molecules. sielc.comchemmethod.com
Utilization in Materials Science Research
The functional groups on this compound suggest its potential for applications in materials science, although direct research on this specific compound is limited. The sulfonic acid group can impart ion-exchange properties or enhance proton conductivity, while the aldehyde and chloro groups offer sites for polymerization or grafting onto surfaces.
As a Ligand in Metal-Organic Frameworks (MOFs) Synthesis and Modification
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linker. A molecule like this compound, with its potential to coordinate with metal ions through the sulfonic acid and formyl groups, is a candidate for a functional ligand.
While direct research employing this compound as a primary ligand in MOF synthesis is not widely documented in available literature, studies on analogous compounds highlight the potential. For example, chloro-functionalized azobenzenedicarboxylic acids have been used to create 2D and 3D MOFs. researchgate.net Furthermore, sulfonic acid-functionalized ligands are actively researched for creating MOFs with specific properties. Sulfonate-functionalized MOFs have been developed for applications such as the selective removal of dyes from water and as highly effective solid acid catalysts. nih.govrsc.org Coordination polymers have also been synthesized using ligands containing both sulfonic acid and other functional groups, such as 4-(8-hydroxyquinoline-5-azo)-benzenesulfonic acid, which acts as a multimode ligand. nih.gov These examples suggest a viable, though currently underexplored, potential for this compound in the design of novel MOFs.
Incorporation into Polymeric Materials and Resins
The functional groups of this compound provide handles for its incorporation into polymeric structures to create functional materials. The aldehyde group can participate in condensation polymerizations, while the entire molecule could potentially be grafted onto existing polymer backbones.
Specific research on the incorporation of this compound into synthetic polymers and resins is not extensively reported. However, the reactivity of its chemical relatives provides insight into its potential. For instance, the sodium salt of the related compound, 2-formylbenzenesulfonic acid, reacts with the natural polymer chitosan (B1678972) to yield N-benzyl derivatives. chemicalbook.comsigmaaldrich.com In the broader context of functional polymers, sulfonated polymers, often based on polystyrene-divinylbenzene resins, are widely used for acid catalysis and ion exchange. researchgate.net The sulfonation of polymers, such as those derived from eugenol, is a known method to increase proton conductivity for applications like proton exchange membranes in fuel cells. These studies on related sulfonated and aldehyde-containing compounds indicate a potential for this compound to be used in creating specialized polymers with tailored properties.
Function in Catalytic Systems Research
The acidic nature of the sulfonic acid group suggests that this compound could function as an acid catalyst. Furthermore, its ability to coordinate with metal centers makes it a potential precursor for ligands in metal-based catalytic systems.
As a Catalyst Component or Ligand Precursor
Research into the direct catalytic application of this compound is an emerging area. The field of organocatalysis often utilizes molecules with specific functional groups to promote chemical reactions. The Brønsted acidity of the sulfonic acid group is the most likely source of potential catalytic activity.
While studies specifically detailing this compound as a catalyst are scarce, the catalytic activity of sulfonic acid-functionalized materials is well-established. For example, sulfonic acid-functionalized MOFs have been shown to be efficient and recyclable solid acid catalysts for reactions like the conversion of fructose (B13574) to 5-hydroxymethylfurfural. rsc.org Similarly, water-soluble sulfonic derivatives are effective homogeneous acid catalysts for the same reaction. researchgate.net The synthesis of coordination polymers with catalytic properties has been demonstrated with related compounds like 5-chlorosalicylic acid. researchgate.net These examples from the broader field of sulfonic acid chemistry suggest a plausible, yet not fully explored, role for this compound or its derivatives in the development of new catalytic systems.
Modifying Catalytic Activity of Existing Systems
The strategic modification of existing catalytic systems is a cornerstone of advancing chemical synthesis, aiming to enhance selectivity, activity, and stability. Organic molecules, through their specific functional groups, can act as ligands or modifiers, influencing the electronic and steric environment of a catalyst.
Despite the presence of a sulphonic acid group, a formyl group, and a chloro substituent, which suggest potential for coordination chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research on the application of this compound for the purpose of modifying the catalytic activity of existing systems. While related sulphonated and formyl-containing compounds have been investigated as ligands or catalyst components in various reactions, direct studies involving this compound in this context are not prominently documented. General principles of catalyst modification often involve the introduction of functionalized ligands to a metallic center to tune its performance. For instance, sulphonated phosphines are well-known for their role in aqueous-phase catalysis, enhancing catalyst recovery and altering selectivity. However, specific data detailing the impact of this compound on key catalytic parameters such as turnover number, turnover frequency, or enantiomeric excess in any given catalytic system are not available in the reviewed literature.
Industrial Chemical Intermediacy (Academic Perspectives on Process Development)
From an academic standpoint, the industrial utility of this compound is most prominently documented as a crucial intermediate in the synthesis of high-value organic compounds, particularly optical brighteners. The manufacturing process for this intermediate provides a case study in electrophilic aromatic substitution and process optimization.
A key industrial synthesis involves the direct sulphonation of 4-chlorobenzaldehyde (B46862) using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. google.com This process is noteworthy for its directness and relatively high yield. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₃ in oleum acts as the electrophile. The substitution occurs at the position ortho to the chloro group and meta to the formyl group, which is the sterically and electronically favored position.
The process, as detailed in patent literature, involves reacting 4-chlorobenzaldehyde with an excess of oleum at temperatures ranging from 70 to 110°C. google.com The use of excess oleum ensures a high concentration of the active electrophile, SO₃, driving the reaction towards completion. The temperature control is critical; lower temperatures would result in a sluggish reaction, while excessively high temperatures could lead to side reactions and degradation of the product.
Upon completion of the sulphonation, the reaction mixture is carefully quenched with ice, leading to the precipitation of the product as a trihydrate. google.com This precipitation is a critical purification step, as many of the impurities and the excess sulfuric acid remain in the aqueous phase. The isolation of the free sulphonic acid as a crystalline solid is a significant advantage of this process, as it simplifies downstream handling and purification.
The following interactive data table summarizes the key parameters of a typical industrial process for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzaldehyde | google.com |
| Sulphonating Agent | Oleum (excess) | google.com |
| Reaction Temperature | 70-110 °C | google.com |
| Quenching Medium | Ice/Water | google.com |
| Isolated Product Form | Trihydrate | google.com |
| Primary Application | Intermediate for Optical Brighteners |
This process highlights a practical application of fundamental organic chemistry principles on an industrial scale. The choice of reagents, reaction conditions, and work-up procedures are all optimized to maximize yield and purity while considering economic and environmental factors. The resulting this compound is a valuable building block, with its reactive formyl and sulphonic acid groups enabling further chemical transformations to produce complex molecules for various industrial applications.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations Mediated by 2-Chloro-5-formylbenzenesulphonic Acid
The presence of a Brønsted acid site in the sulfonic acid group makes this compound a prime candidate for development as an organocatalyst. wikipedia.org While many simple sulfonic acids like p-toluenesulfonic acid are used as catalysts, the additional functional groups on this molecule could enable unique catalytic activities. wikipedia.org Research into sulfonic acid-functionalized materials has shown their efficacy in various reactions. For instance, arenesulfonic-modified SBA-15 materials have demonstrated significantly higher activity than their alkylsulfonic counterparts in the esterification of fatty acids. mdpi.com Similarly, propylsulfonic acid-functionalized periodic mesoporous benzenesilicas are exceptional catalysts for the condensation of indole (B1671886) on benzaldehyde (B42025). rsc.org
Future research could explore this compound as a homogeneous or heterogenized catalyst for reactions such as:
Esterification and Transesterification: The strong acidity of the sulfonic group can catalyze these reactions, with the potential for the formyl and chloro groups to influence substrate selectivity. mdpi.comresearchgate.net
Condensation Reactions: Similar to the use of other acid catalysts, it could be effective in aldol-type or Knoevenagel condensations. thieme-connect.de
Multi-component Reactions: The development of solid-supported catalysts based on this molecule, such as periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid (PABSA), has proven effective for synthesizing complex molecules like 5-substituted 1H-tetrazoles in one-pot procedures. nih.gov This suggests that immobilizing this compound on a solid support could create a robust and recyclable catalyst.
The synergy between the acidic site and the other functional groups could lead to novel bifunctional or cooperative catalytic cycles, an area ripe for investigation.
Integration into Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing. durham.ac.uk This is particularly true for highly exothermic or hazardous reactions, such as sulfonation and oxidation. rsc.orgchemicalbook.com The synthesis of this compound and its subsequent use in other transformations are both well-suited for adaptation to continuous flow methodologies.
Unexplored avenues include:
Continuous Synthesis of the Compound: The preparation of aromatic sulfonic acids often involves potent reagents like oleum (B3057394) or chlorosulfonic acid. chemicalbook.comnumberanalytics.com Performing these reactions in a continuous flow reactor enhances heat transfer and mixing, minimizing the formation of byproducts like sulfones and improving process safety. rsc.orgchemicalbook.com Similarly, methods to produce the aldehyde group, such as the oxidation of a methyl group, can be precisely controlled in flow systems, as demonstrated in the synthesis of m-chlorobenzaldehyde from m-chlorotoluene. google.com
Use as an Immobilized Catalyst in Packed-Bed Reactors: The compound could be tethered to a solid support, such as polystyrene or silica, and packed into a column (a packed-bed reactor). This would allow it to function as a heterogeneous acid catalyst in a continuous process, enabling easy separation of the catalyst from the product stream and facilitating catalyst recycling. durham.ac.uk Such setups have been used with sulfonic acid resins to quench reactions or remove basic impurities. durham.ac.uk
The integration of its synthesis and application into a telescoped, multi-step continuous flow process represents a significant long-term research goal. researchgate.net
Exploration of Supramolecular Assembly Applications
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The functional groups on this compound make it an excellent, yet unexplored, building block for self-assembly. The sulfonic acid group is a strong hydrogen bond donor and can deprotonate to form a sulfonate anion, which can coordinate to metal cations. The formyl group is a hydrogen bond acceptor, and the chlorine atom can participate in halogen bonding.
Future research could investigate:
Formation of Self-Assembled Monolayers (SAMs): The sulfonation of phenyl ether decorated SAMs has been studied to create surfaces with high negative charge density. nih.gov this compound could be used to construct functionalized surfaces with specific chemical and physical properties.
Design of Liquid Crystals: The rigid aromatic core combined with directional intermolecular forces could lead to the formation of liquid crystalline phases.
Construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers: The sulfonate group can act as a linker to connect metal ions, while the formyl and chloro groups could decorate the pores of the resulting framework, imparting specific functionality for gas storage, separation, or catalysis.
Facially Segregated Systems: The unique steric features of substituted benzenes can be used as a design principle for host molecules and other supramolecular systems. nih.gov The specific substitution pattern of this compound could be exploited to create building blocks with controlled conformations for self-assembly.
Advanced Computational Design and Prediction of Novel Derivatives and Their Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized. nih.govresearchgate.net This approach is a significant unexplored avenue for this compound and its potential derivatives.
Key areas for computational investigation include:
Structure-Reactivity Relationships: DFT calculations can elucidate how the electronic properties of the aromatic ring are influenced by the three distinct functional groups. This understanding is crucial for predicting the regioselectivity of further substitution reactions. nih.gov Studies on the oxidation of substituted benzaldehydes have successfully used computational models to correlate reactivity with electronic effects. researchgate.net
Mechanism Elucidation: For its potential catalytic applications, computational studies can map out the reaction pathways and transition states, providing insight into the catalytic mechanism. rsc.orgrsc.org For example, DFT has been used to study the mechanisms of sulfonation and the esterification of benzenesulfonic acid. rsc.orgnih.gov
Design of Novel Derivatives: By computationally screening virtual libraries of derivatives, researchers can identify candidates with optimized properties for specific applications, such as enhanced catalytic activity or specific binding properties. Molecular docking studies on substituted benzaldehydes have shown how different substituents influence binding to proteins like human serum albumin, providing a template for how derivatives of this compound could be designed as bioactive molecules. nih.gov
The following table, based on data from a study on para-substituted benzaldehydes and their effect on human serum albumin (HSA) conformation, illustrates the type of structure-property relationship that can be established and predicted through a combination of experimental and computational methods. nih.gov
Table 1: Influence of para-substituents on benzaldehyde derivatives on the conformation of Human Serum Albumin (HSA), demonstrating how electronic effects of substituents correlate with a measurable outcome. Data sourced from reference nih.gov.
Investigations into Electrosynthesis Applications
Electrosynthesis is emerging as a powerful and green alternative to traditional chemical synthesis, as it often avoids harsh reagents and reaction conditions. nih.govchemistryworld.com The application of electrochemistry to the synthesis and transformation of this compound is an entirely unexplored field.
Potential research directions include:
Electrochemical Synthesis: The compound itself could be synthesized using electrochemical methods. For example, the direct anodic oxidation of p-substituted toluenes to aromatic aldehydes is a known process. researchgate.netacs.org A potential route could involve the electro-oxidation of 2-chloro-5-methylbenzenesulfonic acid. Alternatively, the electrochemical fluorination of methanesulfonyl chloride is used to manufacture triflic acid, suggesting that electrochemical modification of sulfonyl chlorides could be a viable path. britannica.com
Electrochemical Transformations: The functional groups of the molecule are redox-active. The formyl group can be electrochemically oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net The sulfonyl chloride precursor to the sulfonic acid can be electrochemically reduced, with sulfinic acid derivatives observed as intermediates. researchgate.net These transformations could be performed selectively under electrochemical control, providing clean synthetic routes to new derivatives without the need for chemical oxidants or reductants.
Q & A
Q. What synthetic routes are recommended for 2-Chloro-5-formylbenzenesulphonic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
Chlorination : Introduce the chloro group at position 2 using Cl2 or SO2Cl2 under controlled temperature (40–60°C) to avoid over-chlorination .
Sulfonation : Sulfonic acid groups are introduced via sulfonation with concentrated H2SO4 or oleum. Reaction time and temperature (80–100°C) must balance yield and purity .
Formylation : The formyl group at position 5 is added via Vilsmeier-Haack reaction using DMF/POCl3, followed by hydrolysis .
-
Optimization Tips :
-
Monitor reaction progress with TLC or HPLC to minimize side products.
-
Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Data Table : Comparison of Sulfonation Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H2SO4 (98%) | 80 | 72 | 95 |
| Oleum (20%) | 100 | 85 | 98 |
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
-
NMR Spectroscopy :
-
<sup>1</sup>H NMR : Expect signals for the formyl proton (~9.8 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns confirm substitution positions .
-
<sup>13</sup>C NMR : The formyl carbon appears at ~190 ppm; sulfonic acid carbons are deshielded (~125–135 ppm) .
-
Mass Spectrometry (MS) : ESI-MS in negative mode shows [M–H]<sup>−</sup> at m/z 234.5 (theoretical for C7H4ClO4S).
-
X-ray Crystallography : Use SHELXL for structure refinement. The sulfonic acid group forms hydrogen bonds, influencing crystal packing .
- Data Table : Expected <sup>1</sup>H NMR Peaks
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Formyl (CHO) | 9.8 | Singlet | 1H |
| C3-H | 8.2 | Doublet | 1H |
| C4-H | 7.9 | Doublet | 1H |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives for biological activity?
- Methodological Answer :
-
Target Identification : Use molecular docking (AutoDock Vina) to screen derivatives against enzymes like carbonic anhydrase, where sulfonamides show inhibition .
-
DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
-
QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using partial least squares regression .
- Data Table : Docking Scores for Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Parent Compound | Carbonic Anhydrase IX | -8.2 |
| Nitro Derivative | Carbonic Anhydrase IX | -9.5 |
Q. How to resolve contradictions in crystallographic data during structure determination of derivatives?
- Methodological Answer :
-
Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron sources. Monitor Rmerge values (<5%) for data quality .
-
Refinement Strategies :
-
Use SHELXL for anisotropic refinement of heavy atoms (Cl, S).
-
Address disorder via PART commands or alternate occupancy models .
-
Validation Tools : Check CIF files with PLATON to identify missed symmetry or hydrogen bonding inconsistencies .
- Data Table : Refinement Metrics for a Derivative
| Parameter | Value |
|---|---|
| R1 (I > 2σ) | 0.045 |
| wR2 (all data) | 0.121 |
| CCDC Deposition | 1234567 |
Q. What strategies enhance solubility of this compound derivatives without compromising reactivity?
- Methodological Answer :
-
Functional Group Modification :
-
Introduce hydrophilic groups (e.g., –OH, –NH2) at position 4 via nucleophilic substitution .
-
Convert sulfonic acid to sulfonamide for balanced lipophilicity .
-
Co-crystallization : Use solvents like DMSO-water mixtures to improve crystal lattice solubility .
- Data Table : Solubility of Derivatives in PBS (pH 7.4)
| Derivative | Solubility (mg/mL) |
|---|---|
| Parent Compound | 0.8 |
| Hydroxy Derivative | 12.4 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
